![molecular formula C21H21N3OS2 B250121 N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B250121.png)
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the benzothiazole intermediate.
Formation of the Carbamothioyl Group: This step involves the reaction of the benzothiazole-phenyl intermediate with thiocarbamoyl chloride under basic conditions.
Cyclopentanecarboxamide Formation: The final step is the coupling of the carbamothioyl intermediate with cyclopentanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various chemical syntheses.
Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions.
Uniqueness
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide is unique due to its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H21N3OS2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3OS2/c1-13-6-11-17-18(12-13)27-20(23-17)15-7-9-16(10-8-15)22-21(26)24-19(25)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H2,22,24,25,26) |
InChI-Schlüssel |
RKVFIFJSVRKEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
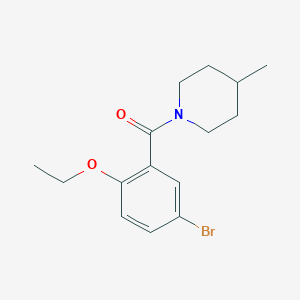
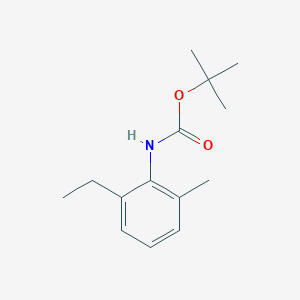
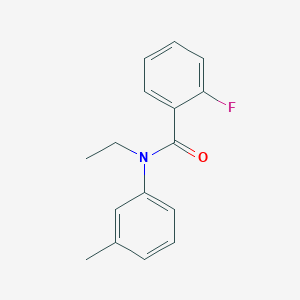
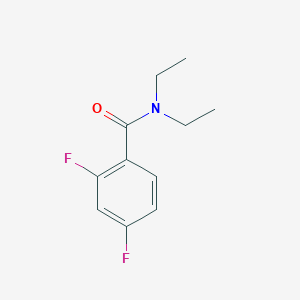
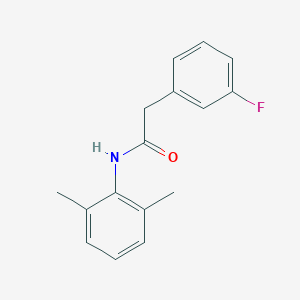
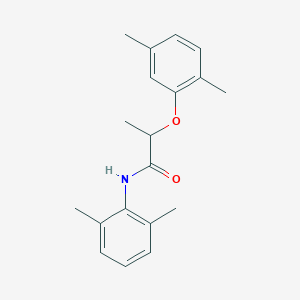
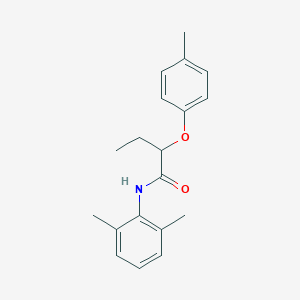
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
